N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide is a versatile chemical compound used in scientific research. Its unique structure enables diverse applications, making it valuable for studies in drug discovery, molecular biology, and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, both of which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in redness, swelling, discomfort, and heat, which are common indicators of inflammation .
Pharmacokinetics
The compound’s potent anti-inflammatory effects suggest that it may have favorable bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2 at both the mRNA and protein levels in LPS-stimulated RAW 264.7 macrophage cells . This results in the inhibition of the inflammatory response .
Preparation Methods
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide involves several steps. One common method includes the reaction of 4-morpholinopyrimidine with cinnamoyl chloride under specific conditions to form the desired compound. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is valuable in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory agents.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide can be compared with other morpholinopyrimidine derivatives. Similar compounds include:
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Another derivative with significant biological activity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(E)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBWCNCCLQHQCH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.